(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenoxy group and an acetamido-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxy acetamide. This can be achieved through the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an appropriate amine to form the acetamido-imino derivative. The final step involves the coupling of this intermediate with N-(2-methylpropyl)butanamide under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of action of various biological processes. Its ability to undergo specific chemical reactions makes it a valuable tool for studying biochemical pathways.
Medicine
In medicinal chemistry, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE
- (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE
Uniqueness
Compared to similar compounds, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE stands out due to its specific substitution pattern and the presence of both bromo and acetamido-imino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24BrN3O3 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C17H24BrN3O3/c1-11(2)9-19-16(22)8-13(4)20-21-17(23)10-24-15-6-5-12(3)7-14(15)18/h5-7,11H,8-10H2,1-4H3,(H,19,22)(H,21,23)/b20-13+ |
InChI Key |
JFTAEGMRDRXUGW-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NCC(C)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NCC(C)C)Br |
Origin of Product |
United States |
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